molecular formula C7H2F4I2S B14057582 1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene

1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14057582
M. Wt: 447.96 g/mol
InChI Key: ZYSOVIBQRBRNCF-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . This compound is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.

    Trifluoromethylthio Group Introduction: The trifluoromethylthio group can be introduced using a reagent like trifluoromethylthiolating agents under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene depends on its specific application

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It can modulate receptor activity by binding to specific receptor sites.

    Chemical Modification: The compound can undergo chemical reactions that modify its structure and activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodo-3-fluorobenzene: Lacks the trifluoromethylthio group, making it less versatile in certain applications.

    1,2-Diiodo-4-(trifluoromethylthio)benzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    1,2-Diiodo-3,4,5,6-tetrafluorobenzene: Contains more fluorine atoms, which can affect its chemical properties and reactivity.

Uniqueness

1,2-Diiodo-3-fluoro-6-(trifluoromethylthio)benzene is unique due to the presence of both iodine and trifluoromethylthio groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H2F4I2S

Molecular Weight

447.96 g/mol

IUPAC Name

1-fluoro-2,3-diiodo-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F4I2S/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H

InChI Key

ZYSOVIBQRBRNCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)I)I)SC(F)(F)F

Origin of Product

United States

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